molecular formula C14H14BrNOS B2892951 3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1797612-94-2

3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2892951
CAS No.: 1797612-94-2
M. Wt: 324.24
InChI Key: CPJVLDSFQUERNY-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a bromophenyl group and a thiophenylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves a multi-step process. One common method starts with the bromination of a phenyl ring to introduce the bromine atom at the 2-position. This is followed by the formation of the propanamide backbone through an amide coupling reaction. The thiophen-3-ylmethyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signal transduction pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)methylamine: Similar structure but with an amine group instead of an amide.

    2-Bromo-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with a benzamide backbone.

Uniqueness

3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide is unique due to the combination of its bromophenyl and thiophenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c15-13-4-2-1-3-12(13)5-6-14(17)16-9-11-7-8-18-10-11/h1-4,7-8,10H,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJVLDSFQUERNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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